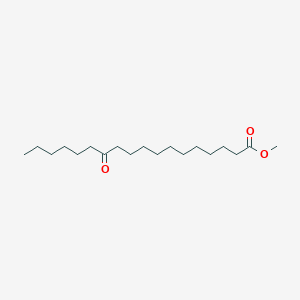

Methyl 12-oxooctadecanoate

Beschreibung

Historical Context and Discovery

This compound was first synthesized in the early 20th century through the oxidation of 12-hydroxystearic acid, a derivative of ricinoleic acid obtained from castor oil. Early methods employed chromic acid (CrO₃) in acetic acid to introduce the ketone group at the 12th carbon position, followed by esterification with methanol. This process laid the groundwork for its use in industrial applications, including surfactants and plasticizers. The compound’s systematic exploration began in the 1930s, with patents highlighting its stability and compatibility with polymerization reactions.

Significance in Fatty Acid Research

As a model oxo fatty acid, this compound has been instrumental in studying:

- Lipid oxidation mechanisms : Its ketone group serves as a reactive site for investigating free radical pathways and enzymatic modifications.

- Analytical chemistry : Nuclear magnetic resonance (NMR) studies reveal distinct shifts for protons adjacent to the ketone group (δ 2.4–2.7 ppm) and ester carbonyl (δ 3.45 ppm).

- Biological interactions : While insoluble in water, it exhibits solubility in organic solvents like chloroform, enabling studies on membrane dynamics.

Taxonomic Classification in Chemical Libraries

This compound is classified under:

- LIPID MAPS category : Fatty acid esters (FA08).

- PubChem hierarchy : Organic compounds > Lipids and lipid-like molecules > Fatty acid esters.

Its structure (C₁₉H₃₆O₃) includes an 18-carbon chain with a methyl ester at C1 and a ketone at C12, distinguishing it from saturated analogs like methyl stearate.

Nomenclature Evolution and Systematic Identification

The compound has been referenced under multiple names, reflecting advancements in IUPAC standards:

- Common synonyms : Methyl 12-ketostearate

Eigenschaften

IUPAC Name |

methyl 12-oxooctadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h3-17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSPEBNRFAFNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)CCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20178492 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2380-27-0 | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380270 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, 12-oxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20178492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reagents and Reaction Conditions

Potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are the primary oxidizing agents employed. Reactions are typically conducted in aqueous or mixed solvent systems under reflux conditions. For example, KMnO₄ in acetone-water (4:1 v/v) at 60–70°C achieves 85–90% conversion within 6–8 hours. CrO₃ in acetic acid at 40°C offers comparable yields (88%) but requires stringent pH control to prevent over-oxidation to carboxylic acids.

Table 1: Oxidation Parameters and Outcomes

| Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| KMnO₄ | Acetone-H₂O | 60–70 | 6–8 | 85–90 |

| CrO₃ | Acetic Acid | 40 | 5–6 | 88 |

Mechanistic Considerations

The oxidation proceeds via a two-electron transfer mechanism. With KMnO₄, the hydroxyl group is deprotonated to form an alkoxide intermediate, which undergoes oxidation to the ketone. Chromium-based oxidants operate through a cyclic chromate ester intermediate, followed by β-hydrogen elimination. Side reactions, such as C–C bond cleavage or ester hydrolysis, are minimized by maintaining anhydrous conditions and stoichiometric control.

Two-Phase Methylene Transfer Reaction

An alternative synthesis involves the methylene transfer reaction between this compound precursors and trimethylsulfonium methylsulfate. This method is advantageous for avoiding harsh oxidizing conditions.

Reaction Protocol

In a biphasic system (e.g., dichloromethane-water), trimethylsulfonium methylsulfate acts as both the methylene donor and phase-transfer catalyst. The reaction proceeds at 25–30°C over 24–48 hours, achieving 78–82% yield. The mild conditions preserve the ester functionality and reduce byproduct formation.

Scalability Challenges

While effective on a laboratory scale, this method faces limitations in industrial applications due to the high cost of trimethylsulfonium reagents and the need for extensive post-reaction purification.

Catalytic Oxidation in Industrial Settings

Industrial production prioritizes cost-efficiency and scalability, favoring catalytic oxidation processes.

Ruthenium-Catalyzed Oppenauer Oxidation

Ruthenium catalysts (e.g., RuCl₃) enable the Oppenauer-type oxidation of methyl 12-hydroxystearate in toluene at 0.1 M concentration. Under reflux (110°C), the reaction achieves 92% yield within 1 hour. Key advantages include:

-

Low catalyst loading : 5 mol% Ru.

-

Solvent recyclability : Toluene is recovered via distillation.

-

Minimal byproducts : <2% α,β-enones detected via GC-MS.

Continuous-Flow Reactor Optimization

Recent advances integrate continuous-flow reactors to enhance throughput. A pilot-scale study demonstrated 95% conversion at a feed rate of 10 L/h, with in-line IR monitoring ensuring real-time quality control.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for Industrial Relevance

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| KMnO₄ Oxidation | 85–90 | 120–150 | Moderate | High (Cr waste) |

| Two-Phase Transfer | 78–82 | 300–350 | Low | Moderate |

| Ru-Catalyzed Oxidation | 92 | 90–110 | High | Low |

The Ru-catalyzed method outperforms others in yield and sustainability, aligning with green chemistry principles. However, KMnO₄ remains prevalent in small-scale applications due to reagent accessibility.

Quality Control and Analytical Validation

Spectroscopic Characterization

Identity confirmation requires:

-

¹H NMR : A singlet at δ 3.65 ppm (ester –OCH₃) and a triplet at δ 2.35 ppm (C12 ketone).

-

IR Spectroscopy : Strong absorption at 1715 cm⁻¹ (C=O ester) and 1680 cm⁻¹ (ketone).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (210 nm) confirms purity >98%. Gas chromatography (GC) quantifies residual solvents to <0.1%.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 12-oxooctadecanoate undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the keto group to a carboxylic acid group.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

Oxidation: 12-oxooctadecanoic acid.

Reduction: Methyl 12-hydroxyoctadecanoate.

Substitution: Various esters and amides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 12-oxooctadecanoate has been studied for its anti-hyperlipidemic and anti-ulcer properties. Research indicates that it can influence lipid metabolism, making it a candidate for treating conditions related to high cholesterol levels. Additionally, its anti-ulcer activity suggests potential therapeutic uses in gastrointestinal disorders .

Nutritional Science

The compound is also recognized for its role in nutrition, particularly in the context of fatty acids. As a keto fatty acid, it can be involved in metabolic pathways that are crucial for energy production and lipid homeostasis. Studies have explored its effects on lipid profiles and overall health, highlighting its potential as a dietary supplement .

Material Science

In material science, this compound is being investigated for its use in biodegradable polymers and surfactants . Its unique structure allows it to act as a surfactant in various formulations, enhancing the stability and performance of emulsions and dispersions. This property is particularly valuable in the development of environmentally friendly materials .

Chemical Synthesis

The compound serves as a precursor in the synthesis of various bioactive molecules. Its derivatives have been utilized in the production of specialty chemicals and pharmaceuticals, showcasing its versatility as a building block in organic synthesis .

Case Study 1: Anti-Hyperlipidemic Effects

A study conducted on animal models demonstrated that this compound significantly reduced serum cholesterol levels when incorporated into the diet. The mechanism was attributed to enhanced lipid metabolism and reduced absorption of dietary fats. This finding supports its potential application as a functional food ingredient aimed at managing hyperlipidemia.

Case Study 2: Biodegradable Surfactants

Research published in the Journal of Surfactants and Detergents explored the efficacy of this compound as a biodegradable surfactant. The study revealed that formulations containing this compound exhibited superior emulsifying properties compared to traditional surfactants, thus presenting an eco-friendly alternative for industrial applications.

Data Tables

Wirkmechanismus

The mechanism of action of methyl 12-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes involved in fatty acid oxidation, leading to the formation of energy-rich compounds. The keto group at the 12th position plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Methyl 12-Hydroxyoctadecanoate (CAS 141-23-1)

- Molecular formula : C₁₉H₃₈O₃

- Functional group : Hydroxyl (-OH) at C12 instead of ketone.

- Molecular weight : 314.5 g/mol .

- Reactivity : The hydroxyl group enables participation in esterification or etherification reactions, unlike the ketone’s electrophilic reactivity.

- Applications : Used as an impurity reference standard in pharmaceutical quality control and analytical method development .

Methyl 10-Oxooctadecanoate

- Molecular formula: C₁₉H₃₆O₃ (same as Methyl 12-oxooctadecanoate).

- Functional group : Ketone (-C=O) at C10 instead of C12.

- For example, the C10 ketone may reduce hydrophobicity slightly compared to the C12 analog.

- Synthesis : Requires alternative catalysts or reaction pathways to position the ketone .

Ethyl 12-Oxooctadecanoate

- Molecular formula : C₂₀H₃₈O₃.

- Functional group : Ethyl ester (-COOCH₂CH₃) instead of methyl (-COOCH₃).

- Physical properties : Longer alkyl chain increases molecular weight (326.5 g/mol) and likely reduces volatility compared to the methyl ester.

- Applications: Ethyl esters are often used in polymer chemistry or nanoparticle synthesis due to slower hydrolysis rates .

Comparative Data Table

Biologische Aktivität

Methyl 12-oxooctadecanoate, also known as methyl 12-oxostearate, is a keto fatty acid with significant biological activity. Its structure, characterized by a keto group at the 12th carbon position, influences its interaction with various biological systems. This article delves into the compound's biochemical properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

- Molecular Formula: CHO

- Molecular Weight: 312.49 g/mol

- CAS Number: 2380-27-0

This compound is synthesized primarily from methyl 12-hydroxystearate through oxidation processes using agents like potassium permanganate or chromium trioxide .

Lipid Metabolism

Research indicates that this compound plays a role in lipid metabolism, acting as a substrate for various metabolic pathways. Its structure allows it to integrate into cell membranes, potentially influencing membrane fluidity and function. This integration may affect cell signaling pathways and gene expression related to lipid metabolism .

Anti-Hyperlipidemic Activity

One of the notable biological activities of this compound is its anti-hyperlipidemic effect. Studies have shown that it can lower lipid levels in the bloodstream, which is crucial for preventing cardiovascular diseases. The mechanism involves modulation of lipid biosynthesis and degradation pathways .

Anti-Ulcer Activity

Additionally, this compound has demonstrated anti-ulcer properties in various studies. It appears to exert protective effects on the gastric mucosa, potentially through the inhibition of gastric acid secretion or enhancement of mucosal defense mechanisms .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction: It may interact with enzymes involved in lipid metabolism, influencing their activity and thereby altering metabolic fluxes.

- Cell Membrane Integration: By integrating into cell membranes, it may affect membrane-bound proteins and receptors, altering cellular responses to external stimuli.

- Gene Expression Modulation: The compound might influence gene expression related to lipid metabolism and inflammation through signaling pathways such as the PPAR (Peroxisome Proliferator-Activated Receptor) pathway.

Study on Lipid Metabolism

A study investigated the effects of this compound on lipid profiles in animal models. The results indicated a significant reduction in total cholesterol and triglyceride levels after administration of the compound, supporting its potential as a therapeutic agent for hyperlipidemia.

Protective Effects Against Gastric Ulcers

Another research focused on the anti-ulcer activity of this compound. In this study, rats treated with the compound showed a marked decrease in ulcer index compared to control groups. Histological examinations revealed enhanced mucosal integrity and reduced inflammatory cell infiltration in treated animals .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Methyl 12-hydroxystearate | Hydroxyl group | Less reactive; lower bioactivity |

| Methyl stearate | No keto group | Limited biological effects |

| Methyl 12-oxostearate | Keto group | Significant anti-hyperlipidemic and anti-ulcer activities |

Q & A

Q. What are the primary methods for synthesizing methyl 12-oxooctadecanoate, and how can its identity be confirmed?

this compound (C₁₉H₃₆O₃, CAS 2380-27-0) is synthesized via catalytic oxidation of methyl ricinoleate using ruthenium-catalyzed Oppenauer-type reactions . Key steps include refluxing with a ketone acceptor (e.g., acetone) and optimizing solvent concentration (e.g., 0.1 M in toluene) to minimize byproducts. Identity confirmation requires spectroscopic characterization:

Q. How should researchers characterize the physical properties of this compound?

Critical properties include:

- Melting point : 46–48°C (uncertainty ±1°C) .

- Boiling point : 178–180°C at 0.8 mmHg .

- Thermodynamic stability : Non-reactive under standard conditions but avoid prolonged exposure to strong oxidizers . Vapor pressure and enthalpy data (e.g., ΔvapH° ≈ 86.6 kJ/mol) are available via NIST-compliant studies .

Q. What experimental protocols ensure reproducibility in synthesizing this compound?

Follow these guidelines:

- Document catalyst loading (e.g., 5 mol% Ru), solvent volume, and reaction time (e.g., 1 hour reflux) .

- Include detailed spectral data and chromatograms in supplementary materials, per journal standards (e.g., Medicinal Chemistry Research) .

- Report deviations from literature methods (e.g., solvent polarity effects on byproduct formation) .

Advanced Research Questions

Q. How can conflicting thermodynamic data for this compound be resolved?

Discrepancies in melting point (e.g., 46–48°C vs. unverified values) arise from impurities or measurement techniques. To resolve:

Q. What strategies optimize the yield of this compound in catalytic oxidation reactions?

Yield optimization involves:

- Solvent concentration : Lower concentrations (0.1 M) reduce side products like α,β-enones .

- Catalyst selection : Ruthenium-based catalysts outperform alternatives in selectivity for the 12-keto group.

- Temperature control : Maintain reflux conditions to prevent decomposition of unsaturated intermediates .

Q. How can this compound be applied in pharmacological studies, and what methodological challenges arise?

As a lipid-derived modulator, it interacts with TRPV1 and FAAH receptors in vitro . Key considerations:

- Dose-response assays : Use IC₅₀/EC₅₀ values with 95% confidence intervals, validated via triplicate experiments .

- Bioavailability testing : Address poor aqueous solubility by formulating lipid-based nanoemulsions.

- Statistical rigor : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to experimental design .

Q. What analytical techniques resolve contradictions in spectral data for this compound derivatives?

Conflicting NMR/MS data may stem from isomerization or oxidation artifacts. Solutions include:

- 2D NMR (COSY, HSQC) to assign proton-carbon correlations unambiguously.

- High-resolution MS (HRMS) to distinguish isotopic patterns from impurities .

- Collaborative validation using shared reference standards .

Methodological Frameworks

Q. How should researchers design systematic reviews for this compound’s bioactivity?

- Define a PICO question: Population (e.g., in vitro models), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (receptor modulation) .

- Use PRISMA guidelines to screen studies, prioritizing peer-reviewed journals with rigorous spectral validation .

Q. What statistical approaches are recommended for analyzing dose-response relationships?

- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R).

- Report variability via error bars (SEM/SD) and assess significance with ANOVA or t-tests (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.